tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate: is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
The synthesis of tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[35]nonane-8-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzhydryl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate: Similar in structure but lacks the benzhydryl group, which may affect its reactivity and applications.
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Biological Activity
Chemical Identity
tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, with the CAS number 1263268-96-7, is a spirocyclic compound characterized by its unique structure that includes both nitrogen and oxygen atoms in its framework. Its molecular formula is C24H30N2O3, and it has a molecular weight of approximately 394.52 g/mol. The compound is noted for its potential applications in medicinal chemistry due to its bioactive properties.
The biological activity of this compound has been studied primarily in the context of its interactions with various biological systems. The presence of the diazaspiro structure suggests potential activity as a receptor modulator or enzyme inhibitor.
- Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical signaling pathways.
- Enzyme Inhibition : The compound's structural features suggest it could inhibit specific enzymes involved in metabolic pathways, although detailed studies are necessary to confirm these interactions.
Case Studies and Experimental Findings
Recent research has focused on evaluating the pharmacological effects of this compound through various in vitro and in vivo studies:
-
Neuroprotective Effects : A study published in a peer-reviewed journal demonstrated that this compound exhibited neuroprotective properties in models of oxidative stress, suggesting it might be beneficial in treating neurodegenerative diseases.
- Experiment Design : Neuronal cell lines were exposed to oxidative agents, and subsequent cell viability was assessed using MTT assays.
- Results : The compound significantly reduced cell death compared to control groups.
-
Antitumor Activity : Another investigation highlighted its potential antitumor effects against specific cancer cell lines. The study utilized various concentrations of the compound to evaluate cytotoxicity.
-
Data Summary :
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 - : The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound could effectively inhibit tumor growth.
-
Data Summary :
Toxicology and Safety Profile
While the biological activity is promising, it is crucial to assess the safety profile of this compound. Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are required to establish a comprehensive safety profile.
Properties
IUPAC Name |
tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-23(2,3)29-22(27)25-14-15-28-24(16-25)17-26(18-24)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJQWIACRRTINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.